tert-Butyl 1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[3,2-b]pyridine]-1-carboxylate
Overview
Description
Tert-butyl spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4’-piperidine]-1’-carboxylate is a complex organic compound known for its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4’-piperidine]-1’-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems ensures consistency and efficiency in the production process. The purification of the final product is usually achieved through techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Tert-butyl spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4’-piperidine]-1’-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with therapeutic properties.
Medicine: Explored for its role in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which tert-butyl spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4’-piperidine]-1’-carboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic outcomes. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl spiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,4’-piperidine]-1’-carboxylate
- Tert-butyl 2,6-dioxopiperidin-3-ylcarbamate
Uniqueness
Tert-butyl spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4’-piperidine]-1’-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
Biological Activity
tert-Butyl 1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[3,2-b]pyridine]-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 289.37 g/mol
- CAS Number : 857730-07-5
The compound features a spiro structure that combines piperidine and pyrrolopyridine moieties, which are known for their diverse biological activities.
Antimicrobial Activity
Research has indicated that derivatives of pyrrolopyridine structures exhibit antimicrobial properties. For example, compounds with similar structural frameworks have shown effectiveness against various bacterial strains, including those classified under the ESKAPE pathogens, which are notorious for their antibiotic resistance .
Compound | Activity | Target Bacteria |
---|---|---|
This compound | Antibacterial | E. coli, S. aureus |
Antiviral Activity
Preliminary studies suggest that compounds with a similar piperidine linkage have demonstrated antiviral properties against HIV-1 strains. The structure-activity relationship (SAR) studies indicate that modifications in the piperidine ring can enhance antiviral potency .
Neuropharmacological Effects
The spiro-piperidine framework is associated with neuropharmacological activity. Compounds in this class have been studied for their potential as dopamine receptor agonists and have shown promise in treating disorders such as schizophrenia and Parkinson's disease .
Interaction with Biological Targets
The biological activity of this compound may be attributed to its ability to interact with specific protein targets. For instance:
- Dopamine Receptors : The compound may act as an agonist at dopamine receptors, influencing neurotransmitter release and signaling pathways.
- Enzymatic Inhibition : Similar compounds have been shown to inhibit enzymes involved in bacterial cell wall synthesis and viral replication .
Study on Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various pyrrolopyridine derivatives against clinical isolates of ESKAPE pathogens. The results indicated that certain modifications in the structure significantly enhanced their antibacterial activity.
Neuropharmacological Assessment
In a neuropharmacological study involving animal models, compounds with a piperidine moiety were tested for their effects on locomotion and anxiety-related behaviors. The results suggested that these compounds could modulate dopaminergic pathways effectively.
Properties
IUPAC Name |
tert-butyl spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4'-piperidine]-1'-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-15(2,3)21-14(20)19-9-6-16(7-10-19)11-18-12-5-4-8-17-13(12)16/h4-5,8,18H,6-7,9-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMACZXNJAIHPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2N=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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